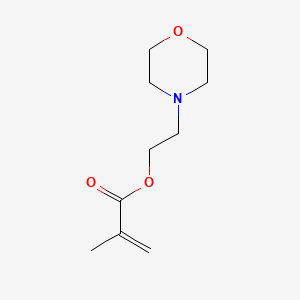

2-N-Morpholinoethyl methacrylate

Descripción general

Descripción

2-N-Morpholinoethyl methacrylate is an organic compound with the chemical formula C10H17NO3. It is a methacrylate ester containing a morpholine ring, which imparts unique properties to the compound. This compound is widely used in various fields, including polymer chemistry, materials science, and biomedical research.

Métodos De Preparación

2-N-Morpholinoethyl methacrylate can be synthesized through several methods. One common method involves the acylation of N-morpholinoethanol with methacrylic acid anhydride or methacryloyl chloride. This reaction typically requires controlled conditions to prevent spontaneous polymerization during storage. Another method involves the re-esterification of methyl methacrylate with N-morpholinoethanol, yielding this compound in high yield under controlled conditions.

Análisis De Reacciones Químicas

2-N-Morpholinoethyl methacrylate undergoes various chemical reactions, including polymerization, oxidation, and substitution reactions. The polymerization of this compound can be initiated by different methods, such as photopolymerization, where it shows significant reactivity due to its unique structure. Common reagents used in these reactions include photoinitiators and radical initiators. The major products formed from these reactions are polymers with specific properties suitable for coatings and other applications.

Aplicaciones Científicas De Investigación

Biomedical Applications

Drug Delivery Systems

2-N-Morpholinoethyl methacrylate is notable for its biocompatibility, making it suitable for drug delivery applications. Research indicates that polymers derived from this monomer can form micelles in aqueous solutions, which are effective carriers for hydrophobic drugs. This property is particularly beneficial in targeted therapy, allowing for the delivery of therapeutic agents directly to specific cells or tissues.

Tissue Engineering Scaffolds

The compound's ability to form hydrogels enhances its application in tissue engineering. These hydrogels can mimic the extracellular matrix, providing a supportive environment for cell growth and differentiation. Studies have shown that poly(this compound) scaffolds can promote cell adhesion and proliferation, which are critical for successful tissue regeneration.

Transfection Applications

In genetic research, this compound has been utilized in transfection studies to deliver genetic material into cells. Its favorable interaction with cellular membranes facilitates the uptake of plasmids or RNA, enhancing the efficiency of gene delivery systems.

Coatings and Adhesives

Surface Modification

The compound is used to modify the surfaces of various materials, improving their wettability and adhesion properties. This modification is essential in industries where surface characteristics significantly affect product performance, such as in coatings and adhesives .

Adhesive Formulations

In adhesive technologies, this compound contributes to formulations that require strong bonding capabilities. Its incorporation into adhesive systems enhances their mechanical properties and thermal stability, making them suitable for demanding applications .

Polymer Chemistry

Polymerization Techniques

The synthesis of polymers from this compound typically involves radical polymerization techniques such as RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization. This method allows for the creation of well-defined copolymers with tailored properties . The resulting polymers exhibit unique behaviors, such as thermoresponsiveness and amphiphilicity, which are valuable in various applications.

Diblock Copolymers

Research has demonstrated the successful synthesis of diblock copolymers using this compound as one block. These copolymers can exhibit enhanced properties compared to their homopolymer counterparts, such as improved solubility and stability in different environments .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-N-Morpholinoethyl methacrylate involves its ability to form polymers with specific properties. The morpholino group in the compound allows for complexation with metal-containing anions, such as AuCl4-, in acidic conditions . This complexation leads to the formation of microgels that can be used as nanoreactors for catalytic systems and as antibacterial agents . The proton-sponge effect of the morpholino group also enhances the release of oligonucleotides from acidic endosomes, improving transfection efficiency .

Comparación Con Compuestos Similares

2-N-Morpholinoethyl methacrylate can be compared with other similar compounds, such as 2-(Dimethylamino)ethyl methacrylate, 2-(Diethylamino)ethyl methacrylate, and 2-(Diisopropylamino)ethyl methacrylate . These compounds share similar methacrylate structures but differ in their amine groups. The unique morpholino group in this compound imparts distinct properties, such as enhanced biocompatibility and specific reactivity in polymerization reactions .

Actividad Biológica

2-N-Morpholinoethyl methacrylate (MEMA) is a methacrylate derivative that has garnered interest in various fields, particularly in dental materials and drug delivery systems. Its unique chemical structure imparts specific biological activities, making it a valuable compound in biomedical applications. This article explores the biological activity of MEMA, focusing on its buffering capacity, biocompatibility, and potential therapeutic uses.

MEMA has a pKa of approximately 6.2, which allows it to act as a basic monomer capable of neutralizing acidic environments. This property is particularly relevant in dental applications where acidic conditions can lead to the degradation of composite materials. The ability to buffer against acid-induced damage enhances the longevity and effectiveness of dental restorations .

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₅N₁O₂ |

| pKa | 6.2 |

| Solubility | Poorly soluble in water |

| Basicity | Basic monomer |

Dental Applications

MEMA's primary application is in the formulation of dental adhesives. Studies have shown that MEMA can effectively neutralize lactic acid produced by oral bacteria, thus protecting dental structures from demineralization. In comparison to other basic monomers like dimethylaminoethyl methacrylate (DMAEMA), MEMA exhibits superior buffering capacity, making it more effective in maintaining a neutral pH at the interface of dental composites .

Case Study: Neutralization Capacity

In a study assessing the neutralization capacity of various methacrylate monomers, MEMA demonstrated a significant increase in pH when mixed with lactic acid solutions. The results indicated that as the concentration of MEMA increased, the pH rose above 6.2, effectively neutralizing the acidic environment .

Biocompatibility

The biocompatibility of MEMA has been evaluated through various assays measuring cell viability and cytotoxicity. Research indicates that MEMA does not adversely affect human peritoneal mesothelial cells, showing minimal lactate dehydrogenase (LDH) release even after prolonged exposure to acidic conditions . This suggests that MEMA is suitable for use in medical applications where cell viability is critical.

Drug Delivery Systems

Beyond dental applications, MEMA is being explored for its potential in drug delivery systems. Its amphiphilic nature allows for self-assembly into nanoparticles that can encapsulate therapeutic agents. These nanoparticles can respond to environmental stimuli such as pH changes, making them ideal for targeted drug delivery in cancer therapy .

Table 2: Comparison of Drug Delivery Systems Using MEMA

| System Type | Characteristics | Advantages |

|---|---|---|

| Nanoparticles | Amphiphilic self-assembly | Targeted delivery |

| Micelles | Encapsulation of hydrophobic drugs | Enhanced solubility |

| Polymeric micelles | Stimuli-responsive | Controlled release |

Propiedades

IUPAC Name |

2-morpholin-4-ylethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2)10(12)14-8-5-11-3-6-13-7-4-11/h1,3-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZNJOQNLFEAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55972-47-9 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(4-morpholinyl)ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55972-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70184068 | |

| Record name | 2-Morpholinoethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2997-88-8 | |

| Record name | 2-Morpholinoethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2997-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Morpholinoethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Morpholinoethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-morpholinoethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.